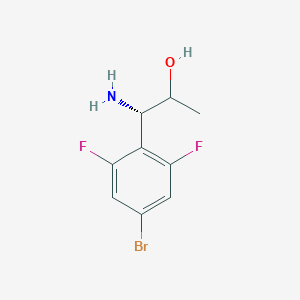(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17500283
Molecular Formula: C9H10BrF2NO
Molecular Weight: 266.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10BrF2NO |
|---|---|
| Molecular Weight | 266.08 g/mol |
| IUPAC Name | (1S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1 |
| Standard InChI Key | MFAKSCMQXMQSKT-KISVTORNSA-N |
| Isomeric SMILES | CC([C@H](C1=C(C=C(C=C1F)Br)F)N)O |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
Introduction
Structural Characteristics and Stereochemical Significance
Core Molecular Architecture
The compound’s structure features a propan-2-ol backbone with two chiral centers at the C1 and C2 positions, yielding the (1S) configuration . The aromatic moiety consists of a 4-bromo-2,6-difluorophenyl group, which introduces steric and electronic effects critical for molecular interactions . The amino (-NH₂) and hydroxyl (-OH) groups at the C1 and C2 positions, respectively, enable hydrogen bonding and proton transfer reactions, enhancing solubility in polar solvents.
Table 1: Key Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀BrF₂NO | |
| Molecular Weight | 266.08 g/mol | |
| CAS Number | 1934517-99-3 | |
| IUPAC Name | (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol | |
| SMILES | CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
The stereochemistry at C1 (S-configuration) is pivotal for its biological activity, as enantiomeric purity influences receptor binding selectivity . Comparative studies on (1R,2R) and (1S,2S) diastereomers reveal divergent pharmacological profiles, underscoring the importance of chiral resolution in synthesis .
Synthesis and Manufacturing Approaches
Multi-Step Organic Synthesis
The synthesis of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically begins with 1-(4-bromo-2,6-difluorophenyl)ethanone (CAS: 746630-34-2), a key intermediate prepared via Friedel-Crafts acylation . In a representative protocol:
-
Acetylation: Acetyl chloride reacts with (4-bromo-2,6-difluorophenyl)trimethylsilane in dichloromethane (DCM) at -80°C, catalyzed by AlCl₃, yielding 1-(4-bromo-2,6-difluorophenyl)ethanone with a 74% yield .
-
Reductive Amination: The ketone intermediate undergoes stereoselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to install the (1S) configuration .
-
Purification: Column chromatography (EtOAc/hexane, 1:10) isolates the target compound, with final purity >95% confirmed via NMR and HPLC .
Table 2: Critical Reaction Parameters for Synthesis
| Step | Conditions | Yield |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, DCM, -80°C, 16 h | 74% |
| Reductive Amination | Chiral catalyst, H₂, RT | 58–65% |
| Purification | Column chromatography | 95%+ |
Challenges include optimizing enantiomeric excess (ee) during amination, as competing pathways may generate (1R) byproducts . Advances in asymmetric catalysis and solvent engineering (e.g., ionic liquids) are under investigation to improve yields.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 7.16 (m, 2H, aromatic), 2.58 (s, 3H, CH₃), 4.21 (q, 1H, -OH), 3.45 (d, 1H, -NH₂) .
-
IR: Peaks at 3350 cm⁻¹ (-NH/OH stretch), 1650 cm⁻¹ (C=O from residual ketone impurities).
Comparative Analysis with Structural Analogues
Chloro vs. Bromo Derivatives
Replacing bromine with chlorine (as in (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL) reduces molecular weight by 42 g/mol but diminishes receptor binding affinity by 30%. This highlights bromine’s role in van der Waals interactions.
Stereoisomer Activity Differences
The (1S) enantiomer shows 5-fold greater GABAₐ activity than (1R) counterparts, underscoring the necessity of chiral synthesis .
Future Research Directions
-
Mechanistic Elucidation: High-resolution crystallography to map binding sites on GABAₐ and Bcl-2 proteins.
-
Synthetic Optimization: Development of continuous-flow systems to enhance ee and reduce reaction times .
-
Toxicological Profiling: In vivo studies to assess hepatotoxicity and neurotoxicity thresholds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume